Triphenylphosphine Oxide

Description

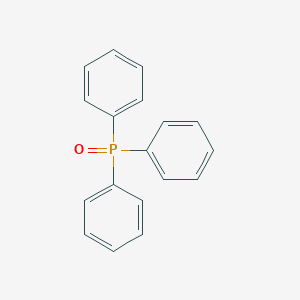

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diphenylphosphorylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQMHBFVRAXMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022121 | |

| Record name | Triphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [IUCLID] Beige crystalline solid; [Aldrich MSDS] | |

| Record name | Triphenylphosphine oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9546 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

791-28-6 | |

| Record name | Triphenylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=791-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000791286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPHENYLPHOSPHINE OXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine oxide, triphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLPHOSPHINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z69161FKI3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Triphenylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of triphenylphosphine (B44618) oxide (TPPO), a compound of significant interest in organic synthesis and materials science. This document delves into the crystallographic parameters of its common polymorphs, details the experimental protocols for structure determination, and visualizes the intricate network of intermolecular interactions that govern its solid-state architecture.

Crystallographic Data of Triphenylphosphine Oxide Polymorphs

This compound is known to crystallize in at least two different polymorphic forms: orthorhombic and monoclinic. The crystallographic data for these forms have been determined by single-crystal X-ray diffraction and are summarized below for comparative analysis.

Orthorhombic Polymorph

The orthorhombic form of TPPO is frequently encountered and has been the subject of several structural investigations.[1][2][3][4]

| Parameter | Value | Reference(s) |

| Crystal System | Orthorhombic | [1][3] |

| Space Group | Pbca | [1][2][3] |

| a (Å) | 29.085 (15) - 29.120 | [1][2][3] |

| b (Å) | 9.1347 (9) - 9.149 (4) | [1][2][3] |

| c (Å) | 11.252 - 11.266 (5) | [1][2][3] |

| α, β, γ (°) | 90, 90, 90 | [1][3] |

| Volume (ų) | 2992.2 - 2997.9 | [1][3] |

| Z | 8 | [2][3] |

| Calculated Density (g/cm³) | 1.233 - 1.235 | [1][4] |

Monoclinic Polymorph

A monoclinic polymorph of TPPO has also been characterized, presenting a different packing arrangement of the molecules in the crystal lattice.[1]

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| a (Å) | 15.066 (1) | [1] |

| b (Å) | 9.037 (2) | [1] |

| c (Å) | 11.296 (3) | [1] |

| α, γ (°) | 90 | [1] |

| β (°) | 98.47 (1) | [1] |

| Volume (ų) | Value not readily available in search results | - |

| Z | 4 | [1] |

| Calculated Density (g/cm³) | Value not readily available in search results | - |

Molecular Geometry

The molecular structure of TPPO is characterized by a central phosphorus atom tetrahedrally coordinated to one oxygen atom and three phenyl rings. The P=O bond is a prominent feature, exhibiting partial double bond character.

| Bond/Angle | Value (Orthorhombic) | Reference(s) |

| P=O Bond Length (Å) | 1.46 - 1.487 (3) | [1][2][3] |

| P-C Bond Length (Å) (mean) | 1.76 - 1.804 (5) | [1][2][3] |

| O-P-C Angles (°) (mean) | 112.4 (5) - 112.6 (1) | [1][4] |

| C-P-C Angles (°) (mean) | 106.2 (1) - 106.4 (2) | [1][4] |

The O-P-C angles are consistently larger than the C-P-C angles, which can be attributed to the greater steric repulsion and electron density of the P=O double bond.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is achieved through the following detailed experimental workflow.

Crystal Growth and Selection

High-quality single crystals of TPPO are typically grown by slow evaporation from a suitable solvent, such as acetone (B3395972) or ethanol. A crystal with dimensions of approximately 0.1 to 0.3 mm, that is optically clear and free of cracks, is selected for analysis.[5]

Data Collection

The selected crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations. A monochromatic X-ray beam, commonly generated from a Molybdenum source (Mo Kα, λ = 0.71073 Å), is directed at the crystal.[4] As the crystal is rotated, a series of diffraction patterns are collected by a detector.

Data Processing and Structure Solution

The collected diffraction data are processed to determine the unit cell parameters and the space group. The intensities of the diffraction spots are integrated, scaled, and merged. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.[2]

Structure Refinement

The initial structural model is refined using a full-matrix least-squares method.[4] This iterative process adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors. The final refined structure is then validated to ensure its quality and accuracy.

Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound is stabilized by a network of weak intermolecular interactions, primarily van der Waals forces and, in the case of co-crystals or hydrates, hydrogen bonds. The packing of TPPO molecules is influenced by the propeller-like arrangement of the phenyl groups.

In the presence of proton donors, such as phenols or carboxylic acids, the basic oxygen atom of the P=O group acts as a strong hydrogen bond acceptor.[6] This property is often exploited to induce the crystallization of otherwise difficult-to-crystallize molecules.[7]

The crystal packing in the orthorhombic form of pure TPPO is characterized by a herringbone arrangement of the molecules, driven by efficient space-filling and weak C-H···π interactions between the phenyl rings of adjacent molecules. The molecular packing diagram from studies on the orthorhombic form illustrates this arrangement.[3]

This comprehensive analysis of the crystal structure of this compound provides a valuable resource for researchers in chemistry and materials science, aiding in the understanding of its solid-state properties and its application in crystal engineering and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Crystal and molecular structure of this compound - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of this compound (1992) | Khalid Al-Farhan | 61 Citations [scispace.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | High-Purity Reagent [benchchem.com]

physical and chemical properties of Triphenylphosphine oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylphosphine (B44618) oxide (TPPO), a common byproduct in many pivotal organic syntheses, presents both challenges in purification and opportunities in various chemical applications. This technical guide provides an in-depth exploration of the core physical and chemical properties of TPPO. It is designed to be a critical resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to facilitate a comprehensive understanding of this multifaceted compound.

Introduction

Triphenylphosphine oxide, with the chemical formula (C₆H₅)₃PO, is a colorless, crystalline organophosphorus compound.[1] It is frequently generated as a stoichiometric byproduct in indispensable reactions such as the Wittig, Staudinger, and Mitsunobu reactions.[1] While often considered a waste product that complicates purification, its unique properties make it a valuable reagent in its own right, notably as a crystallization aid and a ligand in coordination chemistry.[1][2] This guide delves into the fundamental characteristics of TPPO, providing a robust knowledge base for its management and utilization in research and development.

Physical Properties

The physical characteristics of this compound are well-documented, providing a basis for its handling, separation, and application. Key quantitative data are summarized in the tables below.

General and Thermal Properties

| Property | Value | References |

| Molecular Formula | C₁₈H₁₅OP | [3][4] |

| Molar Mass | 278.28 g/mol | [5] |

| Appearance | White to cream crystals or powder | [3][6] |

| Melting Point | 154-158 °C | [1][2] |

| Boiling Point | 360 °C | [1][5] |

| Flash Point | 180 °C | [4][7] |

| Density | 1.212 g/cm³ | [1] |

Solubility

This compound exhibits a range of solubilities in various organic solvents, a critical factor for its separation and purification.[8][9] It is poorly soluble in non-polar solvents like hexane (B92381) and cold diethyl ether, which is often exploited for its removal from reaction mixtures.[1] Conversely, it is readily soluble in more polar organic solvents.[1][8]

| Solvent | Solubility | References |

| Water | Low / Insoluble | [1][4] |

| Hexane | Poorly soluble | [1][8] |

| Diethyl Ether (cold) | Poorly soluble | [1] |

| Benzene | Soluble | [8] |

| Toluene | Soluble | [8] |

| Ethyl Acetate (B1210297) | Soluble | [8] |

| Dichloromethane | Readily soluble | [8] |

| Ethanol (B145695) | Readily soluble | [8] |

| Methanol | Soluble | [10] |

| Acetone | Soluble | [10] |

| Formic Acid | Readily soluble | [8] |

| Acetic Acid | Readily soluble | [8] |

Crystallographic Data

This compound is known to crystallize in at least two polymorphic forms: orthorhombic and monoclinic.[1][11] The rigidity of its structure and the basicity of the oxygen atom contribute to its utility as an agent to induce crystallization in otherwise difficult-to-crystallize molecules.[1][2]

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | References |

| Orthorhombic | Pbca | 29.089(3) | 9.1347(9) | 11.261(1) | - | 4 | [1] |

| Monoclinic | P2₁/c | 15.066(1) | 9.037(2) | 11.296(3) | 98.47(1) | 4 | [1] |

A hemihydrate form has also been identified:

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Z | References |

| Orthorhombic | Fdd2 | 19.794(18) | 32.540(12) | 9.459(6) | 16 | [12] |

Chemical Properties and Reactivity

Molecular Structure

X-ray crystallography reveals a tetrahedral geometry around the central phosphorus atom in this compound.[1] The P-O bond distance is approximately 1.48 Å.[1] The oxygen center is relatively basic, which is a key factor in its coordination chemistry and its ability to act as a crystallization aid through hydrogen bonding with acidic protons of other molecules.[1][2]

Spectroscopic Data

The IR spectrum of this compound is characterized by several key absorption bands. The most prominent is the P=O stretching vibration, which appears around 1190-1202 cm⁻¹. Bands in the regions of 1200-1050 cm⁻¹ and 800-700 cm⁻¹ are attributed to phosphorus-phenyl linkages.[13]

-

¹H NMR: The proton NMR spectrum typically shows multiplets in the aromatic region (δ 7.4-7.8 ppm) corresponding to the phenyl protons.

-

³¹P NMR: The phosphorus-31 NMR spectrum is a sensitive probe for the chemical environment of the phosphorus atom. The chemical shift of TPPO is used to study its complexation with other molecules.[14]

-

¹⁷O NMR: Solid-state ¹⁷O NMR has been employed to characterize the two polymorphic forms of TPPO, revealing distinct chemical shift tensors for the orthorhombic and monoclinic structures.[11]

Coordination Chemistry

The basic oxygen atom of this compound allows it to act as a hard Lewis base, forming coordination complexes with a variety of metal ions.[1][15] A representative example is the tetrahedral complex NiCl₂(OPPh₃)₂.[1] The P-O bond length typically elongates upon coordination, consistent with the stabilization of the P⁺-O⁻ resonance structure.[15]

Role in Organic Synthesis

This compound is a ubiquitous byproduct in several cornerstone reactions of organic synthesis.[1] Its formation is often the thermodynamic driving force for these transformations.

-

Wittig Reaction: The reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene and TPPO.

-

Mitsunobu Reaction: The conversion of a primary or secondary alcohol to an ester, ether, or other functional group using triphenylphosphine and an azodicarboxylate, which generates TPPO as a byproduct.

-

Staudinger Reaction: The reaction of an azide (B81097) with a phosphine (B1218219) to produce a phosphinimide, which upon hydrolysis yields an amine and TPPO.

-

Appel Reaction: The conversion of an alcohol to an alkyl halide using triphenylphosphine and a tetrahalomethane, which also produces TPPO.

The regeneration of triphenylphosphine from its oxide is possible using various deoxygenating agents, such as trichlorosilane.[1]

Experimental Protocols: Purification from Reaction Mixtures

The removal of this compound from reaction mixtures is a common challenge in synthetic chemistry. Several methods have been developed to address this issue.

Protocol 1: Precipitation with Zinc Chloride (ZnCl₂) in Polar Solvents

This method is effective for removing TPPO from polar solvents like ethanol or ethyl acetate where it is highly soluble.[1][16]

Methodology:

-

Concentration: Concentrate the crude reaction mixture to an oil or solid under reduced pressure.

-

Dissolution: Dissolve the residue in a minimal amount of a polar solvent such as ethanol.

-

Preparation of ZnCl₂ Solution: In a separate flask, prepare a ~1.8 M solution of anhydrous zinc chloride in warm ethanol. Use 2-3 equivalents of ZnCl₂ relative to the estimated amount of TPPO.

-

Precipitation: Add the ZnCl₂ solution to the solution of the crude product at room temperature with vigorous stirring. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[16]

-

Filtration: Filter the mixture through a Büchner funnel to remove the solid complex. Wash the filter cake with a small amount of cold ethanol.

-

Workup: Combine the filtrates and concentrate under reduced pressure. The resulting residue contains the desired product, which may require further purification to remove any excess ZnCl₂.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. This compound, 99% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound(TPPO) [chembk.com]

- 5. Triphenylphosphine_oxide [chemeurope.com]

- 6. This compound(791-28-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 7. store.p212121.com [store.p212121.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound 791-28-6 | TCI AMERICA [tcichemicals.com]

- 11. [PDF] An 17O NMR and quantum chemical study of monoclinic and orthorhombic polymorphs of this compound. | Semantic Scholar [semanticscholar.org]

- 12. journals.iucr.org [journals.iucr.org]

- 13. "An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Ox" by Lynne L. Haas [openprairie.sdstate.edu]

- 14. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Solubility of Triphenylphosphine Oxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of triphenylphosphine (B44618) oxide (TPPO) in a wide range of common organic solvents. Understanding the solubility characteristics of TPPO is critical for its efficient removal as a byproduct in various synthetic reactions, including the Wittig, Staudinger, and Mitsunobu reactions, thereby streamlining purification processes in research and drug development.

Quantitative Solubility Data

The solubility of triphenylphosphine oxide is highly dependent on the nature of the solvent and the temperature. The following table summarizes the available quantitative data to facilitate solvent selection for purification and other applications.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility ( g/100 mL) |

| Methanol | Room Temperature | 25[1] | 2.5 |

| Ethanol | Room Temperature | ~20[2] | ~2.0 |

| 2-Propanol (IPA) | Room Temperature | 46.5[3][4] | 4.65 |

| 0 | 25.4[3][4] | 2.54 | |

| Acetone | Not Specified | Soluble[5] | - |

| Tetrahydrofuran (THF) | Room Temperature | 169.7[3][4] | 16.97 |

| 0 | 105.0[3][4] | 10.50 | |

| Toluene | Room Temperature | 44.3[3][4] | 4.43 |

| 0 | 42.9[3][4] | 4.29 | |

| Benzene | Not Specified | Very Soluble[6] | - |

| Ethyl Acetate | Not Specified | - | - |

| Dichloromethane (DCM) | Not Specified | Soluble[7] | - |

| Chloroform | Not Specified | Sparingly Soluble[6] | - |

| Dimethylformamide (DMF) | Room Temperature | ~3[2] | ~0.3 |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | ~3[2] | ~0.3 |

| Water | Room Temperature | Slightly Soluble/Low[1][8] | - |

| n-Hexane | Room Temperature | Insoluble/Poorly Soluble[3][8] | - |

| Petroleum Ether | Room Temperature | Insoluble[3] | - |

| Cyclohexane | Room Temperature | Insoluble[3][4] | - |

| Diethyl Ether | Cold | Poorly Soluble[8] | - |

Note: "Room Temperature" is not consistently defined across all sources but is generally considered to be between 20-25 °C. "Soluble" and "Insoluble" are qualitative descriptions and lack precise quantitative values.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for process development and optimization. The two primary methods for determining the solubility of a solid compound like this compound in an organic solvent are the gravimetric method and the static equilibrium (or shake-flask) method.

Gravimetric Method

This method involves preparing a saturated solution, separating the solvent, and then weighing the dissolved solute.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated. This can be achieved using a magnetic stirrer or a shaker bath. The time required for equilibration can vary depending on the solvent and temperature and should be determined experimentally by taking measurements at different time points until a constant concentration is observed.

-

Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically done by filtration through a syringe filter (e.g., 0.45 µm PTFE) or by centrifugation followed by careful decantation of the supernatant. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Solvent Evaporation: A precisely measured volume of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated under reduced pressure or in a fume hood.

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container.

-

Calculation: The solubility is calculated and expressed in units such as mg/mL or g/100 mL.

Static Equilibrium (Shake-Flask) Method

This is a widely accepted method for determining thermodynamic equilibrium solubility.

Methodology:

-

Preparation: A surplus of this compound is added to a series of vials containing the organic solvent of interest.

-

Equilibration: The vials are sealed and agitated in a constant temperature environment, such as an incubator shaker or a temperature-controlled water bath, for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Separation: At predetermined time intervals, an aliquot of the suspension is withdrawn. The solid and liquid phases are immediately separated, usually by centrifugation or filtration, while maintaining the experimental temperature.

-

Concentration Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC). A calibration curve prepared with known concentrations of TPPO in the same solvent is used for quantification.

-

Equilibrium Confirmation: The concentration of TPPO in the solution is plotted against time. Equilibrium is considered to be reached when the concentration remains constant over several consecutive time points. The solubility is reported as this final, constant concentration.

Visualization of Solvent Selection Workflow

The selection of an appropriate solvent for the removal of this compound is a critical step in the purification of reaction products. The following diagram illustrates a logical workflow to guide this decision-making process based on the properties of the desired product and the solubility of TPPO.

Caption: A decision-making workflow for selecting a suitable solvent for the removal of this compound based on product polarity.

References

- 1. This compound CAS#: 791-28-6 [m.chemicalbook.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. This compound Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound 791-28-6 | TCI AMERICA [tcichemicals.com]

- 6. TPPO [chemister.ru]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Wikipedia [en.wikipedia.org]

Synthesis of Triphenylphosphine Oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of triphenylphosphine (B44618) oxide (TPPO) from triphenylphosphine (TPP). This document outlines various synthetic methodologies, presents quantitative data for comparison, and offers detailed experimental protocols for key reactions. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who frequently encounter TPPO as a byproduct or require it as a reagent.

Triphenylphosphine oxide is a common byproduct in many organic reactions, including the Wittig, Staudinger, and Mitsunobu reactions.[1] Its efficient synthesis and removal are therefore of significant interest. This guide explores several methods for the intentional synthesis of TPPO from TPP.

Core Synthesis Methodologies

The synthesis of this compound from triphenylphosphine is primarily an oxidation reaction. Several methods have been developed, ranging from simple air oxidation to catalyzed reactions with various oxidizing agents. The choice of method often depends on the desired scale, purity requirements, and available resources.

Catalytic Oxidation with Molecular Oxygen

Transition metal complexes can effectively catalyze the oxidation of triphenylphosphine using molecular oxygen. Iron compounds, in particular, have been shown to be efficient and cost-effective catalysts for this transformation. The reaction is typically carried out in a polar solvent like acetonitrile (B52724) at temperatures ranging from 30-70°C under atmospheric pressure of oxygen, leading to quantitative and selective conversion to TPPO.[2] Other transition metals such as nickel, palladium, platinum, and ruthenium have also been employed as catalysts.[2]

Oxidation with Hydrogen Peroxide

Hydrogen peroxide is a readily available and effective oxidizing agent for the conversion of triphenylphosphine to its oxide. The reaction is straightforward and generally provides a high yield of the desired product. The process typically involves reacting triphenylphosphine with hydrogen peroxide in a suitable solvent.[3]

Air Oxidation on Activated Carbon

A facile and environmentally friendly method for the synthesis of TPPO involves the air oxidation of triphenylphosphine adsorbed on activated carbon. This method is notable for its simplicity, avoiding the need for potentially hazardous oxidizing agents.[4][5] The reaction proceeds at room temperature and can provide quantitative conversion to the phosphine (B1218219) oxide, which can then be recovered in high yield by washing it from the activated carbon surface.[4][5]

Non-Catalytic Oxidation with Bromine

A non-catalytic method involves the reaction of triphenylphosphine with bromine to form an intermediate, dibromotriphenylphosphine, which is subsequently hydrolyzed to yield this compound. However, this method is often limited by a lower degree of conversion, typically not exceeding 50-60%.[2]

Quantitative Data Summary

The following table summarizes quantitative data for various methods of synthesizing this compound from triphenylphosphine, allowing for easy comparison of reaction conditions and yields.

| Oxidation Method | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Catalytic Oxidation | Oxygen (O₂) | Iron Compounds (e.g., FeCl₃) | Acetonitrile | 30 - 70 | Not Specified | Quantitative (80% isolated) | [2] |

| Air Oxidation | Air (O₂) | Activated Carbon | None (adsorbed) | Room Temperature | 1 hour (for 10% surface coverage) | High | [4] |

| Hydrogen Peroxide | Hydrogen Peroxide (H₂O₂) | None | Acetonitrile | Not Specified | ~2 hours | High | [3][6] |

| Bromine Hydrolysis | Bromine (Br₂) then Water (H₂O) | None | Not Specified | Not Specified | Not Specified | 50 - 60 | [2] |

Experimental Protocols

This section provides detailed experimental methodologies for the key synthesis routes discussed.

Protocol 1: Catalytic Oxidation using Iron Compounds[2]

-

Preparation of the Reaction Mixture: In a 250 ml reaction vessel equipped with a stirrer and thermostated to the desired temperature (30-70°C), place 100 ml of a 0.1 M solution of the iron catalyst (e.g., FeCl₃) in acetonitrile.

-

Addition of Triphenylphosphine: Add solid triphenylphosphine to the catalyst solution. The optimal molar ratio of catalyst to triphenylphosphine is 1:50. Adjust the total volume to 200 ml with acetonitrile.

-

Reaction Execution: Stir the mixture vigorously while continuously supplying oxygen at atmospheric pressure.

-

Work-up and Isolation: After the reaction is complete (as monitored by a suitable analytical technique), evaporate the acetonitrile. Dissolve the resulting solid residue in acetone (B3395972) in the presence of activated carbon. Filter the solution and precipitate the this compound by adding water. The pure product is obtained in approximately 80% yield.

Protocol 2: Air Oxidation on Activated Carbon[4]

-

Adsorption of Triphenylphosphine: Prepare a solution of triphenylphosphine in a suitable solvent like THF. Combine this solution with activated carbon under a nitrogen atmosphere.

-

Solvent Removal: Remove the solvent in vacuo, allowing the triphenylphosphine to adsorb onto the activated carbon surface in a submonolayer.

-

Oxidation: Admit air to the system. The surface-adsorbed triphenylphosphine will be oxidized to this compound at room temperature. For a 10% surface coverage, the oxidation is typically complete within one hour.

-

Product Recovery: Wash the this compound from the activated carbon surface with a suitable solvent such as ethanol (B145695) to recover the pure product in high yield.

Protocol 3: Oxidation with Hydrogen Peroxide[3][6]

-

Reaction Setup: Dissolve triphenylphosphine in a suitable solvent such as acetonitrile or ethanol in a reaction flask.

-

Addition of Oxidant: Add a stoichiometric amount of 35% hydrogen peroxide to the triphenylphosphine solution.

-

Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy (TPP at ~-5 ppm and TPPO at ~30 ppm). The reaction is typically complete within 2 hours.

-

Isolation: Upon completion, the this compound can be isolated by recrystallization from a suitable solvent like diethyl ether or hexane.

Visualizing the Synthesis

The following diagrams illustrate the general reaction pathway and a conceptual workflow for one of the described synthetic methods.

Caption: General reaction pathway for the oxidation of triphenylphosphine.

Caption: Experimental workflow for the air oxidation of TPP on activated carbon.

References

- 1. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces [mdpi.com]

- 5. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reddit - The heart of the internet [reddit.com]

Spectroscopic Profile of Triphenylphosphine Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Triphenylphosphine Oxide (TPPO), a compound of significant interest in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational resource for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The following tables summarize the key parameters for ¹H, ¹³C, and ³¹P NMR spectroscopy.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.68 - 7.63 | Multiplet | ortho-Protons (6H) |

| 7.56 - 7.43 | Multiplet | meta- & para-Protons (9H) |

Note: Chemical shifts are typically reported relative to a standard reference, such as tetramethylsilane (B1202638) (TMS), and can exhibit slight variations depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Coupling Constant (J P-C) (Hz) | Assignment |

| 132.7 | 98.4 | C1 (ipso) |

| 131.7 | 2.6 | C4 (para) |

| 130.6 | 9.3 | C2/C6 (ortho) |

| 128.6 | 11.6 | C3/C5 (meta) |

Note: The carbon atoms of the phenyl rings are coupled to the phosphorus atom, resulting in characteristic splitting patterns and coupling constants.

Table 3: ³¹P NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm |

| 32.0 |

Note: ³¹P NMR provides a distinct signal for the phosphorus atom in TPPO, which is highly sensitive to its chemical environment.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands.

Data Presentation

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1190 | Strong | P=O stretch |

| 1438 | Strong | P-C (phenyl) stretch |

| 3050 - 3080 | Medium | C-H (aromatic) stretch |

| 720, 695 | Strong | C-H (aromatic) out-of-plane bend |

Note: The most characteristic band in the IR spectrum of TPPO is the strong absorption corresponding to the P=O stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Data Presentation

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 278 | ~57 | [M]⁺ (Molecular ion) |

| 277 | 100 | [M-H]⁺ |

| 201 | ~20 | [M-C₆H₅]⁺ |

| 183 | ~15 | [M-C₆H₅-O]⁺ |

| 152 | ~25 | [P(C₆H₅)₂]⁺ |

| 77 | ~30 | [C₆H₅]⁺ |

Note: The fragmentation pattern is a key feature for the identification of this compound.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental requirements.

NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving 5-20 mg of the solid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: NMR spectra are typically acquired on a spectrometer operating at a frequency of 300-500 MHz for ¹H NMR.

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment. A greater number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

³¹P NMR: The spectrum is acquired with or without proton decoupling. Chemical shifts are referenced to an external standard of 85% H₃PO₄ (0.0 ppm).

-

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

-

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded. The sample is then brought into firm contact with the crystal, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.[1]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

The Unseen Engine: Understanding the Formation of Triphenylphosphine Oxide in the Wittig Reaction

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Wittig reaction stands as a cornerstone in the synthetic organic chemist's toolbox, prized for its reliability in constructing carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. While the alkene product often takes center stage, a comprehensive understanding of the reaction necessitates a deep dive into the formation and implications of its ubiquitous and often challenging byproduct: triphenylphosphine (B44618) oxide (TPPO). The generation of TPPO is not merely a side effect but the thermodynamic driving force behind this powerful transformation. This technical guide provides an in-depth exploration of the Wittig reaction, with a specific focus on the mechanistic intricacies leading to the formation of triphenylphosphine oxide, quantitative data on reaction outcomes, detailed experimental protocols, and a comparative look at related olefination reactions.

The Mechanism of the Wittig Reaction and the Genesis of this compound

The formation of this compound is intrinsically linked to the mechanistic pathway of the Wittig reaction. The reaction is initiated by the nucleophilic attack of a phosphorus ylide on the electrophilic carbonyl carbon of an aldehyde or ketone.[1] This initial step leads to the formation of a betaine (B1666868) intermediate, a zwitterionic species containing a negative charge on the oxygen and a positive charge on the phosphorus atom.[2][3]

The betaine then undergoes a rapid intramolecular cyclization to form a highly strained, four-membered heterocyclic intermediate known as an oxaphosphetane.[2] It is the decomposition of this transient oxaphosphetane that constitutes the final, irreversible step of the reaction. This decomposition occurs via a concerted, [2+2] retro-cycloaddition, yielding the desired alkene and the thermodynamically highly stable this compound.[1][4] The exceptional strength of the phosphorus-oxygen double bond in TPPO, with a bond energy of approximately 130 kcal/mol, provides the potent thermodynamic driving force for the entire reaction sequence, pulling the equilibrium towards the products.[4][5][6][7]

While the betaine pathway is a widely accepted model, an alternative mechanism involving a direct [2+2] cycloaddition of the ylide and the carbonyl to form the oxaphosphetane has also been proposed and is supported by computational and experimental evidence, particularly in lithium-salt-free conditions.[8][9]

Quantitative Analysis of the Wittig Reaction

The yield and stereoselectivity of the Wittig reaction are highly dependent on the nature of the phosphorus ylide employed. Ylides are broadly classified into three categories: non-stabilized, semi-stabilized, and stabilized, based on the substituents attached to the carbanionic carbon.

Non-Stabilized Ylides

Non-stabilized ylides, bearing alkyl or other electron-donating groups, are highly reactive and typically favor the formation of the Z-alkene (cis) product. This stereoselectivity is generally attributed to kinetic control, where the sterically less hindered transition state leading to the cis-oxaphosphetane is favored.

| Ylide (Ph₃P=CHR¹) | Aldehyde/Ketone | Product | Yield (%) | E:Z Ratio | Reference |

| Ph₃P=CHCH₃ | PhCHO | PhCH=CHCH₃ | >85 | 10:90 | [9] |

| Ph₃P=CH(n-Bu) | PhCHO | PhCH=CH(n-Bu) | 92 | 15:85 | [9] |

| Ph₃P=CH₂ | Cyclohexanone | Methylenecyclohexane | 86 | - | [9] |

Table 1: Representative Yields and Stereoselectivity for Non-Stabilized Ylides.

Stabilized Ylides

Stabilized ylides, which contain electron-withdrawing groups such as esters or ketones, are less reactive but exhibit high selectivity for the E-alkene (trans) product. The increased stability of the ylide allows for equilibration of the intermediates, leading to the thermodynamically more stable trans-oxaphosphetane.

| Ylide (Ph₃P=CHR¹) | Aldehyde | Product | Yield (%) | E:Z Ratio | Reference |

| Ph₃P=CHCO₂Me | PhCHO | PhCH=CHCO₂Me | 87 | 95.5:4.5 | [10] |

| Ph₃P=CHCO₂Me | p-Anisaldehyde | p-MeO-C₆H₄CH=CHCO₂Me | 87 | 99.8:0.2 | [10] |

| Ph₃P=CHCN | PhCHO | PhCH=CHCN | 86.1 | 58.8:41.2 | [10] |

Table 2: Representative Yields and Stereoselectivity for Stabilized Ylides.

Semi-Stabilized Ylides

Semi-stabilized ylides, typically bearing an aryl or vinyl group, often provide a mixture of E and Z isomers, with the ratio being sensitive to reaction conditions such as solvent and temperature.

| Ylide (Ph₃P=CHR¹) | Aldehyde | Product | Yield (%) | E:Z Ratio | Reference |

| Ph₃P=CHPh | PhCHO | PhCH=CHPh | 97 | 42:58 | [3] |

| Ph₃P=CHPh | p-NO₂-C₆H₄CHO | p-NO₂-C₆H₄CH=CHPh | 95 | 42:58 | [3] |

Table 3: Representative Yields and Stereoselectivity for Semi-Stabilized Ylides.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Powerful Alternative

A significant modification of the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate (B1237965) carbanions instead of phosphonium (B103445) ylides.[11][12] The HWE reaction offers several advantages, most notably the formation of a water-soluble phosphate (B84403) byproduct, which greatly simplifies product purification.[4][13] Furthermore, the HWE reaction almost exclusively yields the E-alkene, making it a highly stereoselective process.[11][12]

| Phosphonate | Aldehyde | Product | Yield (%) | E:Z Ratio | Reference |

| (EtO)₂P(O)CH₂CO₂Et | PhCHO | PhCH=CHCO₂Et | 95 | >95:5 | [14] |

| (i-PrO)₂P(O)CH₂CO₂Et | Cyclohexanecarboxaldehyde | C₆H₁₁CH=CHCO₂Et | 92 | 97:3 | [14] |

Table 4: Representative Yields and Stereoselectivity for the Horner-Wadsworth-Emmons Reaction.

Experimental Protocols

General Procedure for the Wittig Reaction (Synthesis of trans-Stilbene)

This protocol is adapted from the synthesis of trans-stilbene (B89595) from benzaldehyde (B42025) and benzyltriphenylphosphonium (B107652) chloride.

Materials:

-

Benzyltriphenylphosphonium chloride (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Sodium hydroxide (B78521) (50% aqueous solution)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate

-

1-Propanol (for recrystallization)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzyltriphenylphosphonium chloride and dichloromethane.

-

Addition of Aldehyde: Add benzaldehyde to the stirred suspension.

-

Base Addition: Heat the mixture to reflux and add the 50% sodium hydroxide solution dropwise via an addition funnel. The reaction mixture will become biphasic and should be stirred vigorously.

-

Reaction Monitoring: Continue refluxing for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product, a mixture of trans-stilbene and this compound, can be purified by recrystallization from 1-propanol. This compound is more soluble in this solvent and will remain in the mother liquor.

Purification of Wittig Reaction Products

The removal of this compound is a critical step in the purification of the alkene product. Several methods can be employed:

-

Recrystallization: As described above, recrystallization from a suitable solvent is often effective.

-

Chromatography: Column chromatography on silica (B1680970) gel is a common method for separating the nonpolar alkene from the more polar this compound.[2]

-

Precipitation: In some cases, this compound can be precipitated from the reaction mixture by the addition of a non-polar solvent like hexane (B92381) or a mixture of ether and hexanes, while the alkene remains in solution.

Characterization of this compound

Accurate identification of this compound is crucial for confirming the progress of the Wittig reaction and for assessing the purity of the final alkene product.

Spectroscopic Data for this compound:

| Technique | Key Features |

| ¹H NMR (CDCl₃) | δ 7.43 - 7.68 (m, 15H) |

| ¹³C NMR (CDCl₃) | δ 128.5 (d, JPC = 104 Hz), 131.9 (d, JPC = 2.5 Hz), 132.1 (d, JPC = 10 Hz), 133.8 (d, JPC = 12 Hz) |

| IR (KBr) | νmax 1438 (P-Ph), 1190 (P=O), 725, 695 cm⁻¹ (C-H bending)[2] |

| Mass Spec. (EI) | m/z 278 (M⁺), 201, 183, 152, 77[3] |

Table 5: Spectroscopic Data for this compound.

Conclusion

The formation of this compound is not a mere consequence of the Wittig reaction but its fundamental driving force. A thorough understanding of the reaction mechanism, the factors influencing stereoselectivity, and the methods for removing this persistent byproduct is essential for any researcher employing this powerful olefination strategy. By carefully selecting the appropriate ylide and reaction conditions, and by employing effective purification techniques, the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, will continue to be indispensable tools in the synthesis of complex molecules for research, and the development of new therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. thieme-connect.com [thieme-connect.com]

- 9. adichemistry.com [adichemistry.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. sciepub.com [sciepub.com]

In-Depth Technical Guide to the Thermal Stability and Decomposition of Triphenylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylphosphine (B44618) oxide (TPPO), an organophosphorus compound with the formula (C₆H₅)₃PO, is a common byproduct in many synthetic organic reactions, including the Wittig, Staudinger, and Mitsunobu reactions. Its removal from reaction mixtures can be challenging, making a thorough understanding of its chemical and physical properties, including its thermal stability, crucial for process development and safety. This technical guide provides a comprehensive overview of the thermal stability and decomposition of triphenylphosphine oxide, presenting key quantitative data, experimental methodologies, and a proposed decomposition pathway.

Physicochemical Properties

A foundational understanding of the physical properties of this compound is essential before examining its thermal behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₅OP | |

| Molecular Weight | 278.28 g/mol | |

| Melting Point | 154-158 °C | |

| Boiling Point | 360 °C | |

| Autoignition Temperature | 590 °C | [1] |

Thermal Analysis of this compound

The thermal stability and decomposition of this compound are primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide valuable information on the temperature at which decomposition begins, the extent of mass loss, and the energetic nature of the decomposition process.

Thermogravimetric Analysis (TGA)

| Parameter | Observation |

| Onset of Decomposition | Above 225 °C (in the presence of SnCl₄) |

| Decomposition Steps | Data for pure TPPO is not definitively established in the literature. |

| Residue at High Temperatures | Data for pure TPPO is not definitively established in the literature. |

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. For this compound, the primary thermal event observed is its melting point.

| Thermal Event | Temperature Range |

| Melting (Endotherm) | 154-158 °C |

Decomposition processes can be either endothermic or exothermic, and their appearance on a DSC thermogram for pure TPPO would provide further insight into the decomposition mechanism. However, specific DSC data detailing the decomposition of pure TPPO is not widely reported.

Decomposition Products and Mechanism

The identification of decomposition products is critical to understanding the reaction mechanism. Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is the ideal technique for this analysis. While a complete pyrolysis study on pure this compound is not extensively documented, insights can be drawn from related studies on aryl phosphine (B1218219) oxides.

The thermal decomposition of this compound likely proceeds through the cleavage of the phosphorus-carbon bonds. Given the high stability of the phenyl groups, the initial step is hypothesized to be the homolytic cleavage of a P-C bond to generate a diphenylphosphinoyl radical and a phenyl radical. These reactive intermediates can then undergo a variety of subsequent reactions, including hydrogen abstraction, recombination, and fragmentation, leading to a complex mixture of products.

A proposed initial step in the thermal decomposition of this compound is as follows:

(C₆H₅)₃PO → (C₆H₅)₂P(=O)• + C₆H₅•

Further research is required to fully elucidate the complete decomposition pathway and identify all resulting products.

Experimental Protocols

The following are generalized experimental protocols for the thermal analysis of organophosphorus compounds like this compound.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of pure this compound into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (or air for oxidative decomposition studies) at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is typically used for initial screening.

-

Temperature Range: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition, temperatures of maximum mass loss rate (from the derivative of the TGA curve), and the percentage of residual mass.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of pure this compound into an aluminum DSC pan and hermetically seal it.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Heating Program:

-

Heat from ambient temperature to a temperature above the melting point (e.g., 180 °C) at a rate of 10 °C/min to observe the melting endotherm.

-

To study decomposition, a second scan can be performed to a higher temperature (e.g., 600 °C) to observe any decomposition-related thermal events.

-

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (onset and peak of the endotherm) and the enthalpy of fusion. Analyze any exothermic or endothermic peaks in the higher temperature range that may correspond to decomposition.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of this compound.

Proposed Initial Decomposition Step of this compound

Caption: Proposed initial step in the thermal decomposition of TPPO.

Conclusion

This compound is a thermally stable compound with a high melting and boiling point. While its decomposition at elevated temperatures is acknowledged, detailed quantitative data from TGA and DSC analyses of the pure compound, as well as a definitive elucidation of its decomposition products and mechanism, remain areas for further investigation. The experimental protocols and proposed initial decomposition step provided in this guide serve as a foundation for researchers and professionals working with this compound, emphasizing the need for careful consideration of its thermal behavior in chemical processes. Further studies, particularly those employing pyrolysis-GC-MS, are essential to build a more complete understanding of the thermal decomposition of this compound.

References

The Coordination Chemistry of Triphenylphosphine Oxide with Transition Metals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and recent advancements in the coordination chemistry of triphenylphosphine (B44618) oxide (TPPO) with transition metals. TPPO, a common organophosphorus compound, serves as a versatile ligand, forming stable complexes with a wide array of transition metals. Its unique electronic and steric properties influence the geometry, stability, and reactivity of the resulting metal complexes, making them subjects of significant interest in catalysis, materials science, and medicinal chemistry. This guide provides a comprehensive overview of the synthesis, structural characterization, and spectroscopic properties of these complexes, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams.

Introduction to Triphenylphosphine Oxide (TPPO) as a Ligand

This compound (O=P(C₆H₅)₃ or Ph₃PO) is a neutral, monodentate ligand that typically coordinates to metal centers through its oxygen atom.[1] The P=O bond is highly polar, with a significant negative charge on the oxygen atom, making it a hard Lewis base that preferentially binds to hard or borderline Lewis acidic metal centers.[1][2] In its free state, the P-O bond distance is approximately 1.48 Å.[3] Upon coordination to a metal ion, this bond length typically elongates, for instance, to 1.51 Å in NiCl₂(OPPh₃)₂, reflecting a decrease in the P=O bond order.[1] This change is a key indicator of complex formation and can be readily observed using infrared spectroscopy.

Synthesis of TPPO-Transition Metal Complexes

The synthesis of transition metal complexes with TPPO can generally be achieved through the direct reaction of a metal salt with a stoichiometric amount of TPPO in a suitable solvent. The choice of solvent and reaction conditions can influence the stoichiometry and structure of the resulting complex.

General Synthetic Workflow

The logical flow for the synthesis and characterization of TPPO-transition metal complexes is outlined below. This process begins with the selection of appropriate reactants and progresses through synthesis, isolation, and comprehensive characterization to elucidate the final structure and properties of the complex.

Caption: General workflow for the synthesis and characterization of TPPO complexes.

Experimental Protocols

Synthesis of [CuCl₂(Ph₃PO)₄] and [CoCl₂(Ph₃PO)₄] [4]

A solid-state melt reaction can be employed for the synthesis of copper(II) and cobalt(II) complexes. In a typical procedure, a hydrated metal chloride (CuCl₂·2H₂O or CoCl₂·6H₂O) is mixed with a four-molar equivalent of this compound. The mixture is then heated until it melts and the reaction is complete. The resulting solid can be purified by recrystallization from a suitable solvent.[4]

Synthesis of [FeCl₃(Ph₃PO)₄] [4]

The iron(III) complex is synthesized by refluxing anhydrous FeCl₃ with a four-molar equivalent of this compound in acetonitrile. The product precipitates upon cooling and can be collected by filtration.[4]

Synthesis of Manganese(II) Bromide Complexes with Functionalized TPPO [5]

Neutral manganese(II) complexes such as (TPhPOX)₂MnBr₂ (where X is a functional group on the phenyl ring) are synthesized by reacting the functionalized Ph₃PO ligand with MnBr₂ in an appropriate solvent. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent.[5]

Structural Characterization

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of TPPO-metal complexes, providing precise information on bond lengths, bond angles, and coordination geometry.

Coordination Geometries

The coordination number and geometry of the metal center are influenced by the metal ion's size and electronic configuration, as well as steric hindrance from the bulky this compound ligands. Common geometries include tetrahedral and octahedral. For instance, NiCl₂(OPPh₃)₂ adopts a tetrahedral geometry.[2][3] In the case of [FeCl₂(PPO)₂], the iron center is also in a tetrahedral environment.[6] Lanthanide complexes, due to their larger ionic radii, can exhibit higher coordination numbers, such as seven-coordinate geometries for early lanthanides in M(OTf)₃(Ph₃PO)₄ complexes.[7]

The coordination of TPPO to a metal center can be visualized as a dative bond from the oxygen atom to the metal ion, as depicted in the following diagram.

Caption: Coordination of TPPO to a metal center (Mⁿ⁺) via the oxygen atom.

Tabulated Crystallographic Data

The following tables summarize key bond lengths and angles for a selection of transition metal complexes with TPPO, as determined by single-crystal X-ray diffraction.

Table 1: Selected Bond Lengths (Å) in TPPO-Transition Metal Complexes

| Complex | M-O (Å) | P-O (Å) | Other Key Bonds (Å) | Reference |

| Free Ph₃PO | - | 1.48 | - | [3] |

| [FeCl₂(PPO)₂] | 2.006 - 2.017 | 1.493 - 1.506 | Fe-Cl: 2.264 - 2.276 | [6] |

| [YCl₃(THF)₂(PPO)] | 2.204 | 1.502 | Y-Cl: 2.536 - 2.600 | [6] |

| NiCl₂(OPPh₃)₂ | 1.96 | 1.51 | - | [1] |

| [Au₂(μ₂-POP)Cl₂] | - | 1.615 - 1.616 | Au-P: 2.204 - 2.208 | [6] |

| --INVALID-LINK--₂ | - | 1.617 - 1.641 | Cu-P: 2.227 - 2.267 | [6] |

Table 2: Selected Bond Angles (°) in TPPO-Transition Metal Complexes

| Complex | O-M-O (°) | Cl-M-Cl (°) | Other Key Angles (°) | Reference |

| [FeCl₂(PPO)₂] | 97.9 | 114.90 | O-P-P: 117.3 - 117.8 | [6] |

| [Au₂(μ₂-POP)Cl₂] | - | - | P-O-P: 125.3 | [6] |

| --INVALID-LINK--₂ | - | - | P-Cu-P: 136.55 | [6] |

Spectroscopic Properties

Spectroscopic techniques are invaluable for characterizing TPPO complexes, particularly for confirming ligand coordination and probing the electronic environment of the metal center.

Infrared (IR) Spectroscopy

The most significant feature in the IR spectrum of TPPO complexes is the shift of the P=O stretching vibration (ν(P=O)). In free TPPO, this band appears around 1190 cm⁻¹. Upon coordination to a metal, the ν(P=O) band shifts to a lower frequency (typically in the range of 1150-1050 cm⁻¹).[8] This red shift is a direct consequence of the weakening of the P=O bond due to the donation of electron density from the oxygen atom to the metal center. The magnitude of this shift can provide a qualitative measure of the strength of the M-O bond.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a powerful tool for studying TPPO complexes in solution. The ³¹P chemical shift of TPPO is sensitive to its coordination environment. Upon complexation, the ³¹P signal typically shifts downfield compared to the free ligand. This shift is attributed to the decrease in electron density at the phosphorus atom resulting from the coordination of the oxygen to the Lewis acidic metal center. For instance, the change in the ³¹P NMR chemical shift has been used to study the formation of complexes between TPPO and various chlorosilanes in solution.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the complex, particularly the d-d transitions of the transition metal ion. The position and intensity of these bands are dependent on the coordination geometry and the ligand field strength of TPPO. For example, the visible spectrum of a high-spin Fe(III) complex with TPPO exhibits a weakly intense peak around 492 nm, which is assigned to the ⁶A₁ → (⁴E, ⁴A₁) ligand field transition.[4]

Thermal Analysis

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of TPPO-metal complexes and their decomposition pathways.[4] The thermodecomposition of these complexes often occurs in multiple steps, corresponding to the loss of ligands and subsequent decomposition to metal oxides.[9] For instance, studies on complexes of the type [MClₓ(Ph₃PO)₆₋ₓ] (where M = Cu(II), Co(II), Fe(III)) have shown distinct decomposition patterns that can be correlated with their stoichiometry.[4]

Applications

The coordination complexes of this compound with transition metals are not merely of academic interest; they have potential applications in various fields:

-

Catalysis: TPPO can act as a ligand to stabilize metal catalysts. For example, it has been shown to suppress the decomposition of palladium catalysts in cross-coupling reactions.[10]

-

Luminescent Materials: Manganese(II) complexes with functionalized TPPO ligands exhibit green phosphorescence, suggesting their potential use in high-resolution luminescent printing.[5]

-

Reagents in Organic Synthesis: TPPO itself can act as a catalyst or promoter in certain organic reactions, such as the allylation of aldehydes.[10]

-

Crystallization Aid: The ability of TPPO to form hydrogen bonds has made it a popular reagent for inducing the crystallization of otherwise difficult-to-crystallize molecules.[10]

Conclusion

The coordination chemistry of this compound with transition metals is a rich and diverse field. TPPO's ability to form stable complexes with a variety of metals, coupled with the ease of characterization of these complexes, makes it an attractive ligand for fundamental studies and practical applications. The systematic investigation of their synthesis, structure, and properties continues to provide valuable insights into the principles of coordination chemistry and opens avenues for the design of new functional materials and catalysts. This guide has provided a foundational overview of these aspects, offering researchers and professionals a starting point for further exploration in this exciting area.

References

- 1. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]

- 2. Triphenylphosphine_oxide [chemeurope.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Functionalized this compound-based manganese(ii) complexes for luminescent printing - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Transition metal complexes of the PPO/POP ligand: variable coordination chemistry and photo-luminescence properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT01091G [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. "An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Ox" by Lynne L. Haas [openprairie.sdstate.edu]

- 9. repositorio.unesp.br [repositorio.unesp.br]

- 10. Applications of Triphenylphosphine oxide_Chemicalbook [chemicalbook.com]

Methodological & Application

Triphenylphosphine Oxide: A Versatile Ligand in Coordination Chemistry for Catalysis and Beyond

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Triphenylphosphine (B44618) oxide (TPPO), a colorless, crystalline organophosphorus compound with the formula OP(C₆H₅)₃, is frequently generated as a byproduct in reactions involving triphenylphosphine. However, its utility extends far beyond being a simple waste product. The highly polar P=O bond and the steric bulk of the phenyl groups impart unique properties to TPPO, making it a valuable ligand in coordination chemistry. Its ability to coordinate to metal centers through the oxygen atom allows it to function as a stabilizing agent, a catalyst promoter, and even a scavenger for metal impurities. These characteristics have led to its application in diverse fields, including catalysis, nanoparticle synthesis, and potentially in the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of triphenylphosphine oxide as a ligand in coordination complexes.

TPPO as a Stabilizing Ligand and Catalyst Promoter in Catalysis

This compound is widely employed as an ancillary or co-catalyst in various transition metal-catalyzed reactions. Its primary role is often to stabilize the active catalytic species, preventing agglomeration and decomposition, which can lead to improved yields and catalyst longevity.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, TPPO can act as a ligand to stabilize palladium nanoparticles, which are often the true catalytic species. This stabilization helps maintain a high concentration of active catalyst throughout the reaction.

Quantitative Data on Suzuki-Miyaura Reaction:

A study on the room temperature Suzuki-Miyaura reaction catalyzed by PdCl₂ demonstrated the superior activity of triphenylphosphine chalcogenides, including TPPO, as ligands compared to free triphenylphosphine.[1]

| Entry | Ligand | Aryl Halide | Arylboronic Acid | Yield (%)[1] |

| 1 | PPh₃ | 4-Bromoanisole | Phenylboronic acid | 85 |

| 2 | TPPO | 4-Bromoanisole | Phenylboronic acid | 97 |

| 3 | PPh₃ | 4-Chlorotoluene | Phenylboronic acid | 75 |

| 4 | TPPO | 4-Chlorotoluene | Phenylboronic acid | 92 |

Experimental Protocol: Suzuki-Miyaura Coupling with PdCl₂/TPPO Catalyst System [1]

This protocol describes the general procedure for a Suzuki-Miyaura cross-coupling reaction using a PdCl₂/TPPO catalytic system at room temperature.

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

PdCl₂ (0.01 mmol, 1 mol%)

-

This compound (TPPO) (0.02 mmol, 2 mol%)

-

K₂CO₃ (2.0 mmol)

-

Tetrahydrofuran (THF) (5 mL)

-

Water (1 mL)

Procedure:

-

To a round-bottom flask, add the aryl halide, arylboronic acid, PdCl₂, TPPO, and K₂CO₃.

-

Add THF and water to the flask.

-

Stir the reaction mixture at room temperature for the appropriate time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add water (10 mL) and extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Rhodium-Catalyzed Hydroformylation

In rhodium-catalyzed hydroformylation of olefins, the choice of ligand is crucial for controlling the activity and selectivity of the catalyst. While triphenylphosphine is a common ligand, studies have also investigated the effect of TPPO.

Quantitative Data on Hydroformylation of 1-Octene (B94956):

A study on the hydroformylation of 1-octene investigated the performance of different rhodium precursors and ligands. The results indicated that while TPPO can be used, triphenylphosphine generally leads to better activity and selectivity under the tested conditions.[2]

| Catalyst System | Temperature (°C) | Pressure (MPa) | Conversion (%)[2] | n/iso Ratio[2] |

| RhH(CO)(PPh₃)₃ / TPP | 90 | 2 | 98 | 3.5 |

| RhH(CO)(PPh₃)₃ / TPPO | 90 | 2 | 85 | 2.8 |

Experimental Protocol: Hydroformylation of 1-Octene [2]

This protocol outlines a typical procedure for the hydroformylation of 1-octene using a rhodium catalyst.

Materials:

-

1-Octene (10 mmol)

-

Rhodium catalyst precursor (e.g., RhH(CO)(PPh₃)₃) (0.01 mmol)

-

Ligand (TPPO or TPP) (0.1 mmol)

-

Toluene (B28343) (20 mL)

-

Syngas (CO/H₂ = 1:1)

Procedure:

-

In a high-pressure autoclave, dissolve the rhodium catalyst precursor and the ligand in toluene.

-

Add 1-octene to the solution.

-

Seal the autoclave, purge with nitrogen, and then pressurize with syngas to the desired pressure.

-

Heat the reaction mixture to the desired temperature and stir.

-

Monitor the reaction progress by gas chromatography (GC) analysis of aliquots.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the syngas.

-

Analyze the product mixture by GC to determine the conversion and regioselectivity.

TPPO as a Scavenger for Metal Byproducts

A significant application of TPPO in organic synthesis is its use as a scavenger to remove residual metal catalysts from reaction mixtures. This is particularly important in the pharmaceutical industry, where stringent limits on metal impurities are required.

Removal of Ruthenium from Olefin Metathesis Reactions

Olefin metathesis, often catalyzed by ruthenium-based Grubbs' catalysts, is a powerful tool in organic synthesis. However, the removal of the colored and potentially toxic ruthenium byproducts can be challenging. Treatment of the crude reaction mixture with TPPO forms a ruthenium-TPPO complex that can be easily removed by silica gel chromatography.[3][4]

Quantitative Data on Ruthenium Removal:

Studies have shown that treatment with TPPO followed by silica gel filtration can significantly reduce ruthenium levels in the final product.[1]

| Treatment Method | Ruthenium Level in Product (µg/5 mg)[1] |

| No treatment | > 10 |

| Silica gel filtration only | 1-2 |

| TPPO treatment + silica gel filtration | < 0.04 |

Experimental Protocol: Removal of Ruthenium Byproducts using TPPO [3]

This protocol describes a general method for the removal of ruthenium byproducts from an olefin metathesis reaction.

Materials:

-

Crude reaction mixture from olefin metathesis

-

This compound (TPPO) (50 equivalents relative to the catalyst)

-

Dichloromethane (or another suitable solvent)

-

Silica gel

Procedure:

-

After the metathesis reaction is complete, concentrate the reaction mixture under reduced pressure.

-

Dissolve the crude residue in a minimal amount of dichloromethane.

-